

Application Note: Quantification of Toceranib in Dog Plasma via LC-MS/MS

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**Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of toceranib in dog plasma. **Toceranib-d8** is utilized as an internal standard to ensure accuracy and precision. The protocol outlined below is suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting. The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation and detection using tandem mass spectrometry.

Introduction

Toceranib phosphate (Palladia®) is a multi-targeted receptor tyrosine kinase inhibitor used in veterinary oncology, particularly for the treatment of mast cell tumors in dogs.[1][2] Monitoring plasma concentrations of toceranib is crucial for optimizing dosage regimens, minimizing adverse effects, and evaluating the exposure-response relationship.[3][4] This document provides a detailed protocol for the quantitative analysis of toceranib in canine plasma using its deuterated analog, **toceranib-d8**, as an internal standard.[5]

Experimental Materials and Reagents

- Toceranib (analytical standard)
- Toceranib-d8 (internal standard)



- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (ultrapure)
- Canine plasma (blank)

Instrumentation

- Liquid Chromatograph (e.g., ExionLC™ AD system)
- Tandem Mass Spectrometer (e.g., Triple Quad™ 5500+)
- Analytical Column (e.g., XBridge C18, 100 × 2.1 mm, 5 μm)

Preparation of Standard and Quality Control Solutions

Stock solutions of toceranib and **toceranib-d8** are prepared in methanol. Working solutions for calibration standards and quality control (QC) samples are prepared by serially diluting the stock solutions with a suitable solvent mixture.

Table 1: Calibration Standards and Quality Control Samples



Sample Type	Concentration (ng/mL)
Calibration Standard 1	5
Calibration Standard 2	10
Calibration Standard 3	20
Calibration Standard 4	50
Calibration Standard 5	100
Calibration Standard 6	200
Calibration Standard 7	500
Quality Control Low	15
Quality Control Mid	40
Quality Control High	400

Sample Preparation

- Aliquot 100 μL of canine plasma (standards, QCs, or study samples) into a microcentrifuge tube.
- Add 400 μ L of internal standard solution (10 ng/mL **toceranib-d8** in methanol with 0.1% formic acid).
- Vortex the mixture for 1 minute.
- Centrifuge at 15,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 2: Liquid Chromatography Parameters



Parameter	Condition	
Column	XBridge C18, 100 × 2.1 mm, 5 μm	
Mobile Phase	Isocratic: 30% (0.1% Formic Acid in Water): 70% (0.1% Formic Acid in Acetonitrile)	
Flow Rate	0.50 mL/min	
Column Temperature	40°C	
Injection Volume	2 μL	
Run Time	~3 min	

Table 3: Mass Spectrometry Parameters

Parameter	Toceranib	Toceranib-d8 (IS)
Ionization Mode	Positive Electrospray Ionization (ESI+)	Positive Electrospray Ionization (ESI+)
MRM Transition	m/z 397.2 → 283.0	m/z 405.2 → 283.1
Dwell Time	200 ms	200 ms
Ion Spray Voltage	4000 V	4000 V
Temperature	600°C	600°C
Collision Gas	7 psi	7 psi
Curtain Gas	35 psi	35 psi
Ion Source Gas 1	50 psi	50 psi
Ion Source Gas 2	70 psi	70 psi
Declustering Potential (DP)	80 V	80 V
Entrance Potential (EP)	12 V	8 V
Collision Energy (CE)	40 V	40 V
Collision Exit Potential (CXP)	16 V	18 V

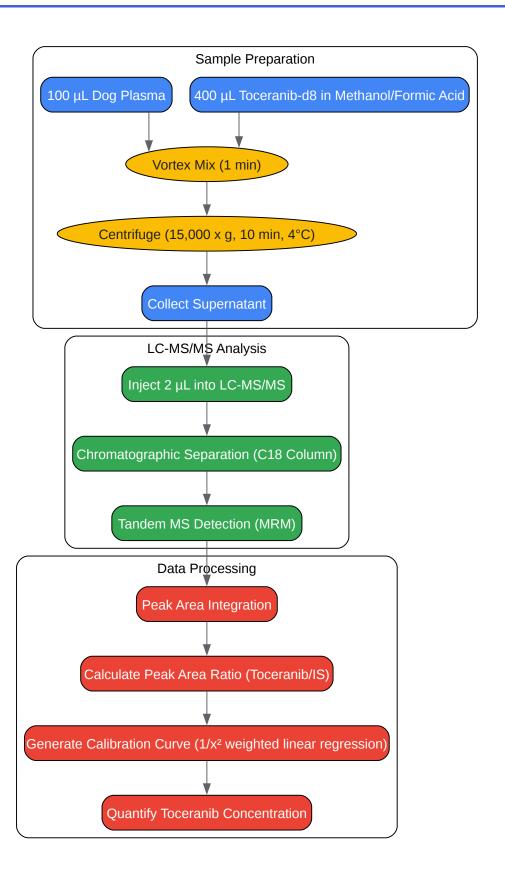


Data Analysis

Peak areas of toceranib and **toceranib-d8** are integrated. The ratio of the peak area of toceranib to the peak area of the internal standard is calculated. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards using a weighted $(1/x^2)$ linear regression. The concentrations of toceranib in the QC and unknown samples are determined from the calibration curve.

Workflow Diagram





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Caption: Workflow for Toceranib Quantification in Dog Plasma.



Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantification of toceranib in dog plasma. The use of a deuterated internal standard and a simple protein precipitation protocol allows for high-throughput analysis, making it well-suited for pharmacokinetic and toxicokinetic studies in a research environment.

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